
1-(mesitylsulfonyl)-3,5-dimethyl-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Mesitylsulfonyl)-3,5-dimethyl-1H-pyrazole, commonly known as MesNa, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. MesNa is a water-soluble, colorless crystalline powder that is widely used as a reducing agent in organic chemistry. Its structure consists of a pyrazole ring attached to a mesitylsulfonyl group, which imparts the compound with its distinctive properties. In
Aplicaciones Científicas De Investigación
MesNa has a wide range of applications in scientific research, particularly in the field of organic chemistry. It is commonly used as a reducing agent in various reactions, such as the reduction of disulfides to thiols and the reduction of nitro compounds to amines. MesNa is also used as a protecting group for thiol groups in peptides and proteins. Additionally, MesNa has been used in the synthesis of various drugs and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of MesNa involves the transfer of a sulfur atom to the substrate, which leads to the reduction of the substrate. The mesitylsulfonyl group acts as a leaving group, and the resulting product is a sulfinate. The reduction potential of MesNa is relatively high, making it an effective reducing agent for a wide range of substrates.
Biochemical and Physiological Effects
While MesNa is primarily used in organic chemistry, it has also been studied for its potential biochemical and physiological effects. Studies have shown that MesNa can protect against oxidative stress and inflammation, both of which are implicated in various diseases. Additionally, MesNa has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of MesNa is its high reducing potential, which makes it an effective reducing agent for a wide range of substrates. Additionally, MesNa is water-soluble, which makes it easy to handle and use in aqueous environments. However, MesNa has some limitations in lab experiments. It can be unstable in the presence of air and moisture, and it can also be toxic in high concentrations.
Direcciones Futuras
There are several future directions for the study of MesNa. One area of interest is the development of new synthetic methods for MesNa that are more efficient and cost-effective. Additionally, further research is needed to explore the potential biochemical and physiological effects of MesNa, particularly in the treatment of neurodegenerative diseases. Finally, the use of MesNa in the synthesis of new drugs and pharmaceuticals is an area of ongoing research and development.
Conclusion
In conclusion, MesNa is a unique and versatile compound that has gained significant attention in the field of scientific research. Its high reducing potential and water solubility make it an effective reducing agent for a wide range of substrates, and it has potential applications in the treatment of various diseases. While MesNa has some limitations in lab experiments, ongoing research is exploring new synthetic methods and potential applications for this compound.
Métodos De Síntesis
The synthesis of MesNa involves the reaction of mesitylene, sulfuric acid, and hydrazine hydrate. The reaction takes place in a solvent such as ethanol or water, and the resulting product is purified through recrystallization. The yield of the reaction is typically high, and the purity of the product can be further improved through additional purification steps.
Propiedades
Fórmula molecular |
C14H18N2O2S |
|---|---|
Peso molecular |
278.37 g/mol |
Nombre IUPAC |
3,5-dimethyl-1-(2,4,6-trimethylphenyl)sulfonylpyrazole |
InChI |
InChI=1S/C14H18N2O2S/c1-9-6-10(2)14(11(3)7-9)19(17,18)16-13(5)8-12(4)15-16/h6-8H,1-5H3 |
Clave InChI |
DZYSPGQRWOWVGQ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N2C(=CC(=N2)C)C)C |
SMILES canónico |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N2C(=CC(=N2)C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



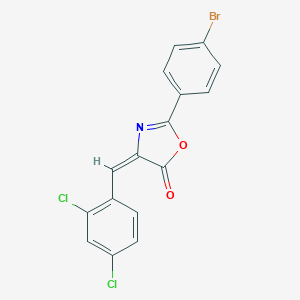
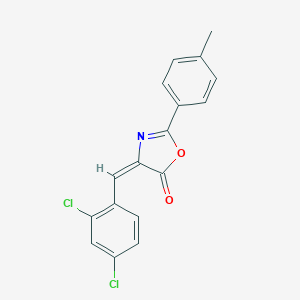

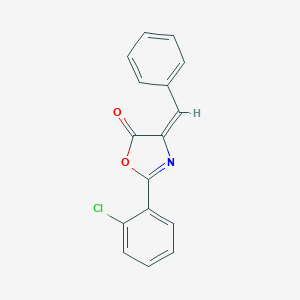
![4-Bromo-N-[2,2,2-trichloro-1-(4-chloro-phenylsulfanyl)-ethyl]-benzamide](/img/structure/B273917.png)
![butyl 5-[(2,2,3,3,4,4,4-heptafluorobutanoyl)amino]-1H-1,2,4-triazole-3-carboxylate](/img/structure/B273918.png)
![N-[2-nitro-4-(trifluoromethyl)phenyl]benzenecarbohydrazonoyl bromide](/img/structure/B273919.png)
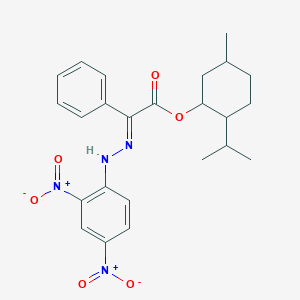
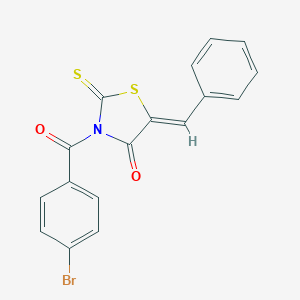
![Butyl 3-(4-methoxyphenyl)-2-[(4-methylbenzoyl)amino]acrylate](/img/structure/B273924.png)
![(5E)-2-(4-bromophenyl)-5-[(2-fluorophenyl)methylidene]-1H-imidazol-4-one](/img/structure/B273926.png)
![2-(acetyloxy)-4-[(2-(4-bromophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene)methyl]phenyl acetate](/img/structure/B273927.png)
![2-(4-bromophenyl)-4-{4-[(2-(4-bromophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene)methyl]benzylidene}-1,3-oxazol-5(4H)-one](/img/structure/B273928.png)
![(5E)-2-(4-bromophenyl)-5-[(4-bromophenyl)methylidene]-1H-imidazol-4-one](/img/structure/B273929.png)